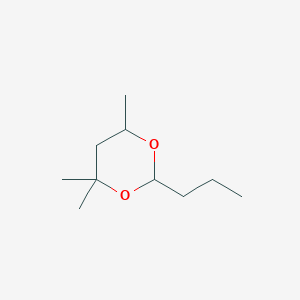

4,4,6-Trimethyl-2-propyl-1,3-dioxane

Description

The compound 4,4,6-trimethyl-2-propyl-1,3-dioxane (CAS 6413-35-0) is a 1,3-dioxane derivative with a molecular formula of C₁₀H₂₀O₂ and a molecular weight of 172.26 g/mol . Key physical properties include a boiling point of 186.9°C at standard pressure, a density of 0.856 g/cm³, and a flash point of 64.1°C, indicating moderate flammability. The structure features a propyl group at position 2 and methyl groups at positions 4, 4, and 6 of the dioxane ring. This substitution pattern influences steric bulk, polarity, and reactivity compared to simpler analogs .

Properties

CAS No. |

5466-81-9 |

|---|---|

Molecular Formula |

C10H20O2 |

Molecular Weight |

172.26 g/mol |

IUPAC Name |

4,4,6-trimethyl-2-propyl-1,3-dioxane |

InChI |

InChI=1S/C10H20O2/c1-5-6-9-11-8(2)7-10(3,4)12-9/h8-9H,5-7H2,1-4H3 |

InChI Key |

PGMLMEISMYASAA-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1OC(CC(O1)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,6-Trimethyl-2-propyl-1,3-dioxane typically involves the acetalization of aldehydes or ketones with diols. One common method is the reaction of a suitable aldehyde or ketone with ethylene glycol in the presence of an acid catalyst. The reaction conditions often include heating the mixture to facilitate the formation of the dioxane ring.

Industrial Production Methods

In industrial settings, the production of 4,4,6-Trimethyl-2-propyl-1,3-dioxane may involve continuous flow processes to ensure high yield and purity. Catalysts such as zeolites or strong acids are used to drive the reaction efficiently. The reaction temperature and time are optimized to maximize the selectivity and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

4,4,6-Trimethyl-2-propyl-1,3-dioxane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: Carbonyl compounds such as aldehydes or ketones.

Reduction: Alcohols or other reduced derivatives.

Substitution: Various substituted dioxanes depending on the nucleophile used.

Scientific Research Applications

4,4,6-Trimethyl-2-propyl-1,3-dioxane has several applications in scientific research:

Chemistry: It is used as a solvent and a reagent in organic synthesis.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Medicine: It may serve as an intermediate in the synthesis of pharmaceuticals.

Industry: The compound is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which 4,4,6-Trimethyl-2-propyl-1,3-dioxane exerts its effects depends on the specific reaction or application. In general, the compound can act as a nucleophile or electrophile in various chemical reactions. Its molecular targets and pathways involve interactions with other molecules through hydrogen bonding, van der Waals forces, and covalent bonding.

Comparison with Similar Compounds

4,4,6-Trimethyl-1,3-dioxane (CAS 1123-07-5)

- Molecular Formula : C₇H₁₄O₂

- Molecular Weight : 130.18 g/mol

- Key Differences: Lacks the propyl group at position 2, reducing steric hindrance and molecular weight. Boiling point and density are lower than the target compound due to smaller size and fewer nonpolar substituents.

- Applications : Primarily studied for thermochemical properties; less reactive in polymerization than derivatives with unsaturated groups (e.g., methylene substituents) .

2-Methylene-4,4,6-trimethyl-1,3-dioxane

- Structure : Features a methylene group at position 2 instead of propyl.

- Reactivity: Demonstrates high copolymerization reactivity with vinyl monomers due to the electron-deficient methylene group. Substituents at positions 4 and 6 enhance reactivity by stabilizing transition states during polymerization .

- Applications : Used in synthesizing functional polymers; reactivity exceeds that of saturated analogs like 4,4,6-trimethyl-1,3-dioxane .

5-Acetyl-1,3-dimethyl-2,4,6-trioxo-1,3-diazane

- Structure : Contains acetyl and trioxo groups , enabling tautomerism.

- Key Differences: Exhibits large negative isotope effects in tautomeric equilibria due to oxygen-sulfur interactions. Biological activity (e.g., antimicrobial properties) is linked to electronegative substituents, unlike the nonpolar propyl/methyl groups in the target compound .

5-sec-Butyl-2-(4,6-dimethylcyclohex-3-en-1-yl)-5-methyl-1,3-dioxane

- Structure : Includes cyclohexenyl and sec-butyl groups .

Data Table: Structural and Functional Comparison

| Compound | Molecular Formula | Substituents | Boiling Point (°C) | Key Applications/Reactivity |

|---|---|---|---|---|

| 4,4,6-Trimethyl-2-propyl-1,3-dioxane | C₁₀H₂₀O₂ | 2-propyl; 4,4,6-methyl | 186.9 | Intermediate in organic synthesis |

| 4,4,6-Trimethyl-1,3-dioxane | C₇H₁₄O₂ | 4,4,6-methyl | ~160 (estimated) | Thermochemical studies |

| 2-Methylene-4,4,6-trimethyl-1,3-dioxane | C₈H₁₄O₂ | 2-methylene; 4,4,6-methyl | N/A | High-reactivity polymerization |

| 5-Acetyl-1,3-dimethyl-2,4,6-trioxo-1,3-diazane | C₆H₈N₂O₄ | Acetyl, trioxo | N/A | Tautomerism studies, bioactivity |

Critical Discussion of Substituent Effects

- Reactivity in Polymerization :

- Unsaturated analogs (e.g., 2-methylene derivatives) exhibit higher reactivity due to conjugation effects, whereas saturated derivatives like the target compound are less reactive .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.